molecular formula C14H22ClNO2 B1426305 3-((4-(2-Methoxyethyl)phenoxy)methyl)pyrrolidine hydrochloride CAS No. 1219967-80-2

3-((4-(2-Methoxyethyl)phenoxy)methyl)pyrrolidine hydrochloride

Cat. No.: B1426305
CAS No.: 1219967-80-2
M. Wt: 271.78 g/mol
InChI Key: RQSCPXRBPUBBOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-(2-Methoxyethyl)phenoxy)methyl)pyrrolidine hydrochloride is a chemical compound known for its selective antagonistic properties towards the metabotropic glutamate receptor subtype 5 (mGluR5). This compound was first synthesized in 1999 by researchers at Merck Research Laboratories

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(2-Methoxyethyl)phenoxy)methyl)pyrrolidine hydrochloride typically involves a multi-step process. One common method starts with the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin in the presence of a base such as potassium hydroxide (KOH). This reaction forms an intermediate, which is then reacted with pyrrolidine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-((4-(2-Methoxyethyl)phenoxy)methyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyethyl group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) or potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its effects on cellular signaling pathways, particularly those involving the metabotropic glutamate receptor subtype 5 (mGluR5).

    Medicine: Investigated for its potential therapeutic applications in neurological disorders, including anxiety, depression, and schizophrenia.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The primary mechanism of action of 3-((4-(2-Methoxyethyl)phenoxy)methyl)pyrrolidine hydrochloride involves its antagonistic effects on the metabotropic glutamate receptor subtype 5 (mGluR5). By binding to this receptor, the compound inhibits its activity, which can modulate various cellular signaling pathways. This inhibition can lead to changes in neurotransmitter release and neuronal excitability, which are relevant to its potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    3-{[4-(2-Methoxyethyl)phenoxy]methyl}phenylboronic acid: Shares a similar structure but contains a boronic acid group instead of a pyrrolidine ring.

    Metoprolol EP Impurity D: A related compound detected as an impurity in metoprolol tartrate.

Uniqueness

3-((4-(2-Methoxyethyl)phenoxy)methyl)pyrrolidine hydrochloride is unique due to its selective antagonistic properties towards the metabotropic glutamate receptor subtype 5 (mGluR5). This specificity makes it a valuable tool in research focused on understanding the role of mGluR5 in various physiological and pathological processes.

Properties

IUPAC Name

3-[[4-(2-methoxyethyl)phenoxy]methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-16-9-7-12-2-4-14(5-3-12)17-11-13-6-8-15-10-13;/h2-5,13,15H,6-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSCPXRBPUBBOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=C(C=C1)OCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219967-80-2
Record name Pyrrolidine, 3-[[4-(2-methoxyethyl)phenoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219967-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((4-(2-Methoxyethyl)phenoxy)methyl)pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-((4-(2-Methoxyethyl)phenoxy)methyl)pyrrolidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-((4-(2-Methoxyethyl)phenoxy)methyl)pyrrolidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-((4-(2-Methoxyethyl)phenoxy)methyl)pyrrolidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-((4-(2-Methoxyethyl)phenoxy)methyl)pyrrolidine hydrochloride
Reactant of Route 6
3-((4-(2-Methoxyethyl)phenoxy)methyl)pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.